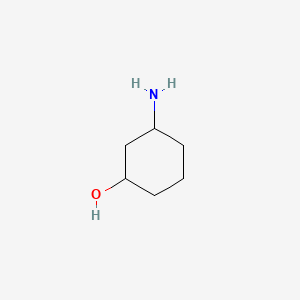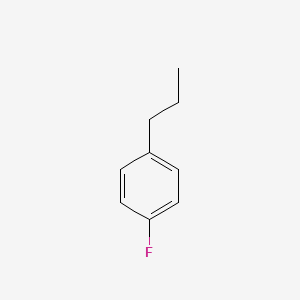
1-Fluoro-4-propylbenzene
説明
1-Fluoro-4-propylbenzene is a chemical compound with the molecular formula C9H11F . It is also known by other names such as p-Fluoropropylbenzene and 4-Fluoropropylbenzene . The molecular weight of this compound is 138.18 g/mol .
Synthesis Analysis
The synthesis of this compound can be achieved through electrophilic aromatic substitution . This process involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . A detailed discussion of the mechanism for electrophilic substitution reactions of benzene can be found in the Mechanism of Action section.Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C9H11F/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3 . The Canonical SMILES representation is CCCC1=CC=C(C=C1)F . Physical And Chemical Properties Analysis
This compound has a molecular weight of 138.18 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound are 138.084478513 g/mol . The Topological Polar Surface Area is 0 Ų .科学的研究の応用
Chemical Synthesis and Fluorination Reactions
1-Fluoro-4-propylbenzene and its derivatives have been explored in various chemical syntheses and fluorination reactions. For instance, Xiao-chun et al. (2008) explored amination reactions of 4-fluoro-1-acyl-benzene under microwave irradiation, showcasing the utility of fluorinated benzenes in synthesizing amino-acylbenzene products, potentially including compounds similar to this compound (Xiao-chun, 2008). Similarly, Kitamura et al. (2011) demonstrated the fluorination of 1,3-dicarbonyl compounds, a process relevant to the synthesis of fluorinated aromatic compounds like this compound (Kitamura et al., 2011).
Photophysics and Material Sciences
In the field of photophysics and material sciences, compounds structurally similar to this compound have been studied. Levitus et al. (2001) investigated the photophysics of 1,4-diethynyl-2-fluorobenzene, which provides insights into the behavior of fluorinated benzenes under various conditions (Levitus et al., 2001).
Organometallic Chemistry
Pike et al. (2017) discussed the use of partially fluorinated benzenes in organometallic chemistry, highlighting their role as solvents or ligands in transition-metal-based catalysis. This research has implications for the utility of this compound in similar contexts (Pike et al., 2017).
Oxidation and Combustion Studies
The oxidation of n-propylbenzene was studied by Dagaut et al. (2002), which may provide relevant insights into the combustion and oxidation properties of related compounds like this compound (Dagaut et al., 2002).
Synthesis and Structural Analysis
Sweeney et al. (2018) synthesized and characterized 1-fluoro-2,5-dimethoxy-4-nitrobenzene, which provides a precedent for the synthesis and structural elucidation of fluorinated benzene derivatives (Sweeney et al., 2018).
作用機序
Target of Action
The primary target of 1-Fluoro-4-propylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution .
Mode of Action
The mode of action of this compound involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . The initial attack on the benzene ring by a dioxygenase enzyme can lead to two different pathways . In one pathway, a dihydrodiol dehydrogenase enzyme transforms the intermediate to a substituted benzene .
Pharmacokinetics
Based on its structure, we can infer that its adme (absorption, distribution, metabolism, and excretion) properties would be influenced by its lipophilicity, metabolic stability, and potency . The presence of the fluorine atom can enhance these properties .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where the benzene ring is modified by the addition of the propyl group .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction rate can be affected by the temperature and the pH of the environment . Additionally, the presence of other substances can also influence the reaction .
Safety and Hazards
1-Fluoro-4-propylbenzene is a flammable liquid and vapor . It may cause skin irritation and serious eye irritation . It may also be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1-fluoro-4-propylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJGLFMPEZIRRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405-64-1 | |
| Record name | p-Fluoropropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



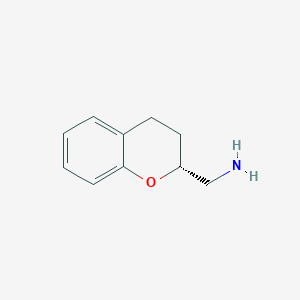
![3-([1,1'-Biphenyl]-3-yl)propanoic acid](/img/structure/B3135783.png)
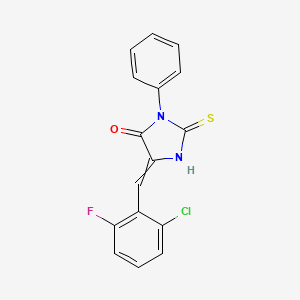
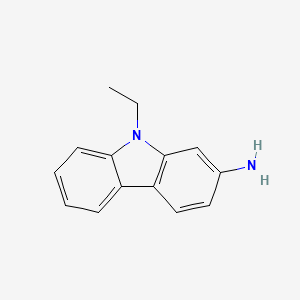



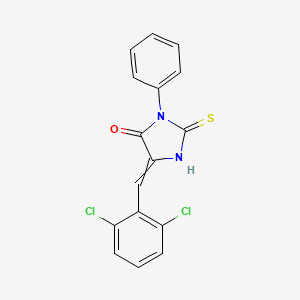
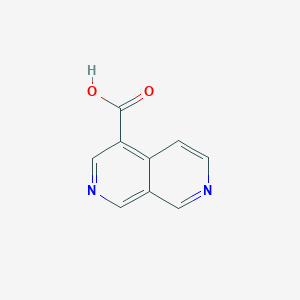

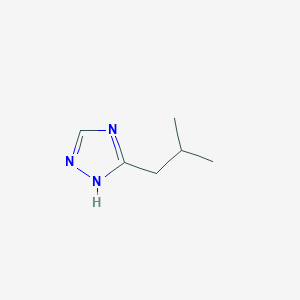
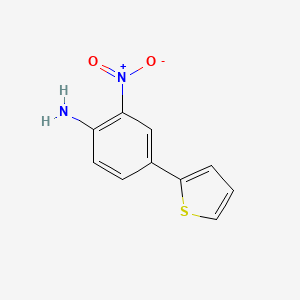
![ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3135870.png)
